Cas no 1805708-61-5 (2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid)

2-(3-ブロモプロパノイル)-6-(ヒドロキシメチル)マンデル酸は、有機合成において有用な中間体です。この化合物は、ブロモプロパノイル基とヒドロキシメチル基を有するマンデル酸誘導体であり、高い反応性を備えています。特に、医薬品や機能性材料の合成において、官能基の導入や分子骨格の構築に活用されます。ブロム原子は求核置換反応の活性部位として機能し、ヒドロキシメチル基はさらなる修飾が可能な点が特徴です。また、結晶性が良好で取り扱いやすく、安定性にも優れています。これらの特性から、精密有機合成や創薬研究における多様な応用が期待されています。

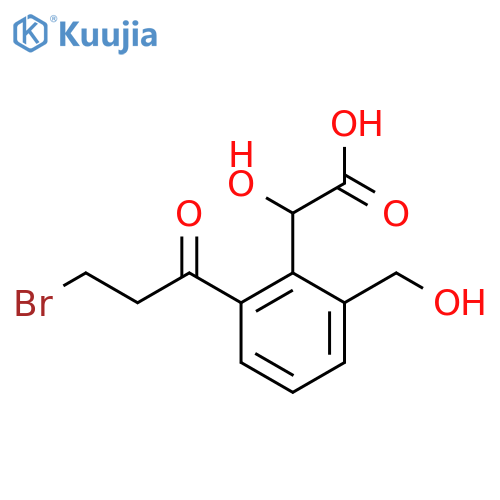

1805708-61-5 structure

商品名:2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid

CAS番号:1805708-61-5

MF:C12H13BrO5

メガワット:317.132623434067

CID:4940566

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid

-

- インチ: 1S/C12H13BrO5/c13-5-4-9(15)8-3-1-2-7(6-14)10(8)11(16)12(17)18/h1-3,11,14,16H,4-6H2,(H,17,18)

- InChIKey: NDFMHGCEQLOOFS-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC=C(CO)C=1C(C(=O)O)O)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 307

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 94.8

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015026328-500mg |

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid |

1805708-61-5 | 97% | 500mg |

855.75 USD | 2021-06-18 | |

| Alichem | A015026328-250mg |

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid |

1805708-61-5 | 97% | 250mg |

489.60 USD | 2021-06-18 | |

| Alichem | A015026328-1g |

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid |

1805708-61-5 | 97% | 1g |

1,534.70 USD | 2021-06-18 |

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1805708-61-5 (2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量